(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Overview
Description
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a central pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the reaction of ®-pyrrolidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method. Additionally, the purification of the final product can be achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine or aromatic derivatives.
Scientific Research Applications
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: The enantiomer of the compound, with similar structural features but different stereochemistry.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A structurally related compound with different functional groups and applications.
3,5-Dimethylbenzylamine: A simpler derivative with similar aromatic groups but lacking the pyrrolidine ring.
Uniqueness
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is unique due to its chiral nature and the presence of two bulky 3,5-dimethylphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
(2R)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHWUVAUXBNPC-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@H]2CCCN2)C3=CC(=CC(=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584829 | |
Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-04-8 | |
Record name | (2R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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